Ethyl [(5-chloroquinolin-8-yl)oxy]acetate
Overview
Description
A2793, also known as 2-[(5-chloro-8-quinolinyl)oxy]acetic acid ethyl ester, is a chemical compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.69 g/mol . It is a dual inhibitor of TWIK-related acid-sensitive potassium channel 1 (TASK-1) and TWIK-related spinal cord potassium channel (TRESK), with an IC50 value of 6.8 μM for mouse TRESK .
Mechanism of Action
Target of Action
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate primarily targets the TWIK-related spinal cord potassium channel (TRESK, K2P18, KCNK18) and TASK-1 (KCNK3) . These are types of potassium channels that play a crucial role in maintaining the resting membrane potential and regulating the excitability of neurons.
Mode of Action
The compound acts as an efficient inhibitor of these potassium channels. It binds to these channels and inhibits their function, which results in the modulation of the electrical activity of the cells . The IC50 value for mouse TRESK is 6.8 μM , indicating the concentration at which the compound inhibits 50% of the channel activity.
Pharmacokinetics
It is mentioned that the compound has high gastrointestinal absorption and is bbb permeant . It is also noted to be an inhibitor of CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other interacting molecules, and the temperature. The compound is recommended to be stored in a dry room at normal temperature , suggesting that it may be sensitive to moisture and extreme temperatures.
Biochemical Analysis
Biochemical Properties
Ethyl [(5-chloroquinolin-8-yl)oxy]acetate plays a crucial role in biochemical reactions by inhibiting potassium channels such as TWIK-related spinal cord potassium channel (TRESK) and TASK-1. These channels are essential for maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, this compound can modulate the activity of neurons and other excitable cells. The compound interacts with these channels through binding interactions, leading to their inhibition and subsequent effects on cellular function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neurons, the inhibition of potassium channels by this compound can lead to changes in cell signaling pathways, affecting neurotransmitter release and neuronal excitability. Additionally, this compound can influence gene expression and cellular metabolism by altering the activity of potassium channels, which play a role in regulating these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to potassium channels, leading to their inhibition. This inhibition affects the flow of potassium ions across the cell membrane, which is crucial for maintaining the resting membrane potential and regulating cellular excitability. By modulating the activity of these channels, this compound can influence various cellular processes, including enzyme activity, gene expression, and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of potassium channels, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit potassium channels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including disruptions in cellular function and potential damage to tissues. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interaction with enzymes responsible for its degradation and elimination. The compound undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite. This metabolic pathway is essential for the compound’s clearance from the body and its overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is crucial for determining its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with potassium channels and other biomolecules, influencing its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2793 involves the reaction of 5-chloro-8-quinolinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of A2793 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
A2793 undergoes various chemical reactions, including:
Oxidation: A2793 can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert A2793 to its corresponding amine derivatives.
Substitution: A2793 can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
A2793 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study potassium channels, particularly TASK-1 and TRESK.
Biology: Investigates the role of potassium channels in cellular processes.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Properties
IUPAC Name |
ethyl 2-(5-chloroquinolin-8-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXUSHXYOXNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620302 | |
Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-90-0 | |
Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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